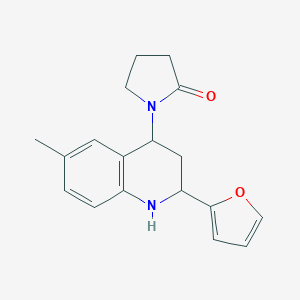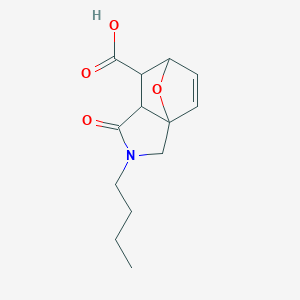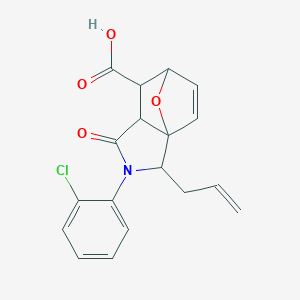![molecular formula C13H11BrN4OS B459138 6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 340812-36-4](/img/structure/B459138.png)
6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of thiophenes and a pyranopyrazole.
Scientific Research Applications
Anticancer Agent Synthesis
6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives demonstrate significant potential as anticancer agents. A study highlighted their synthesis through a solvent-free, eco-friendly, and efficient catalytic process using ionic liquid. The multicomponent reactions involved in the synthesis process are advantageous due to shorter reaction times, cost-effectiveness, and high atom economy, making these derivatives promising candidates for further anticancer research (Nikalje et al., 2016).
Corrosion Inhibition
Research has shown that pyranopyrazole derivatives, including variants of the compound , can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. These inhibitors exhibit high efficiency, demonstrated through experimental and theoretical methods, including weight loss measurement, electrochemical techniques, and Density Functional Theory (DFT) studies (Yadav et al., 2016).
Green Synthesis Approaches
Studies emphasize the importance of eco-friendly synthesis methods for these compounds. For instance, ultrasound irradiation in aqueous medium has been utilized for the synthesis, highlighting a green chemistry approach. This method is beneficial due to the absence of catalysts and the use of water as a solvent, aligning with the principles of sustainable and green chemistry (Zou et al., 2013). Similarly, the use of sodium ascorbate as a safe catalyst for synthesis in an eco-friendly medium has been documented, underscoring the industry's shift towards more sustainable chemical processes (Kiyani & Bamdad, 2018).
Antimicrobial and Antiviral Applications
The compound and its derivatives have been explored for their antimicrobial and antiviral properties. The synthesis of novel classes of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones from derivatives of this compound has shown potent antimicrobial activity. Furthermore, derivatives have been utilized for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), indicating a broad spectrum of potential biological applications (El-ziaty et al., 2016; Shamroukh et al., 2007) (Shamroukh et al., 2007).
Drug Discovery and Development
The compound's derivatives have been subjected to various structural and spectral investigations to ascertain their potential in drug discovery. For instance, a comparative experimental and theoretical study on a synthetic analog of the compound provided insights into its spectral and structural properties, laying the groundwork for pharmaceutical applications in drug discovery (Kumar et al., 2020).
Properties
CAS No. |
340812-36-4 |
|---|---|
Molecular Formula |
C13H11BrN4OS |
Molecular Weight |
351.22g/mol |
IUPAC Name |
6-amino-4-(5-bromothiophen-2-yl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H11BrN4OS/c1-2-7-11-10(8-3-4-9(14)20-8)6(5-15)12(16)19-13(11)18-17-7/h3-4,10H,2,16H2,1H3,(H,17,18) |
InChI Key |
HLGJPLKOLRFWEZ-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)Br |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B459056.png)
![2-Allyl-3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459057.png)
![4-Oxo-3-propyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459060.png)

![8-Chloro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459062.png)
![8-Fluoro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459063.png)
![8-Bromo-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459065.png)

![7,7-Dimethyl-13-oxo-7,8,8a,13-tetrahydrobenzo[h]isoindolo[2,1-a]quinoline-12-carboxylicacid](/img/structure/B459069.png)

![4-(2-Furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459073.png)



